2,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine
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Overview
Description
2,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound belongs to the class of triazolopyrazines, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine typically involves the reaction of bishydrazide with chloromethyloxadiazole and ethylenediamine . This method provides a quick and efficient route to the target compound using commercially available and inexpensive reagents.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-mediated, catalyst-free synthesis has also been explored to enhance the efficiency and eco-friendliness of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with specific properties .
Common Reagents and Conditions: Common reagents used in these reactions include hydrazine hydrate, chlorobenzene, trifluoroacetic anhydride, and methanesulfonic acid . Reaction conditions often involve controlled temperatures, pH adjustments, and the use of catalysts to facilitate the desired transformations.
Major Products: The major products formed from these reactions include various substituted triazolopyrazines, which can exhibit enhanced biological activities or improved pharmacokinetic properties .
Scientific Research Applications
2,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit dipeptidyl peptidase-4 (DPP-4), leading to increased levels of glucagon-like peptide-1 (GLP-1), which in turn stimulates insulin release and lowers blood glucose levels . The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity and exerting its therapeutic effects.
Comparison with Similar Compounds
- 1,2,4-Triazolo[1,5-a]pyridines
- 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazines
- Pyrrolopyrazine derivatives
Uniqueness: 2,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine stands out due to its specific substitution pattern and the presence of both triazole and piperazine rings. This unique structure contributes to its distinct biological activities and makes it a valuable scaffold for drug development .
Properties
IUPAC Name |
2,8-dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-5-7-9-6(2)10-11(7)4-3-8-5/h5,8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMGJDWXLPZZTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=NC(=NN2CCN1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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